N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 1,2,3-benzotriazin-4(3H)-one core linked to a 4-butylphenyl group via an acetylated glycinamide bridge. This compound’s glycinamide chain may facilitate hydrogen bonding with biological targets, influencing receptor affinity and selectivity.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C21H23N5O3/c1-2-3-6-15-9-11-16(12-10-15)23-19(27)13-22-20(28)14-26-21(29)17-7-4-5-8-18(17)24-25-26/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
DCMBRWXVPNBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the 1,2,3-benzotriazin-4-one structure.
Acylation Reaction: The benzotriazinone core is then acylated with an appropriate acylating agent to introduce the acetyl group.
Coupling with Glycinamide: The final step involves coupling the acylated benzotriazinone with glycinamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide ()
- Molecular Formula : C₁₄H₁₁N₅O₂
- Key Features: Benzotriazinone core with a 3-pyridinyl substituent. Smaller molecular weight (281.275 g/mol) due to the absence of a glycinamide chain.
- Implications :
- The pyridinyl group may enhance solubility but reduce lipophilicity compared to the butylphenyl group in the target compound.
- Likely exhibits different pharmacokinetic profiles due to reduced steric bulk.
Zelatriazinum (WHO INN, )
- Molecular Formula : C₁₈H₁₅F₃N₄O₃
- Key Features :
- Contains a trifluoromethoxy group and a chiral (1S)-1-[4-(trifluoromethoxy)phenyl]ethyl substituent.
- Larger molecular weight (~392.3 g/mol) due to fluorinated groups.
- The chiral center may confer stereoselective activity, unlike the achiral target compound.
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine ()
- Molecular Formula : C₁₅H₁₆N₄O₄
- Key Features: Substituted with a butanoyl-glycine chain instead of acetyl-glycinamide. Carboxylic acid terminus (unlike the amide in the target compound).
- Implications: The carboxylic acid group may reduce cell permeability due to ionization at physiological pH. Potential for different binding interactions (e.g., ionic vs. hydrogen bonding).
Functional Analogs
Quinazolinone Derivatives ()
- Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Key Findings: Demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models.
- Implications :
- The target compound’s butylphenyl group may further optimize the balance between efficacy and gastrointestinal safety.
- Glycinamide chains in both compounds suggest shared mechanisms (e.g., cyclooxygenase inhibition).
Organophosphate Derivatives ()
- Examples : Azinphos-ethyl (C₁₂H₁₆N₃O₃PS₂) and Azinphos-methyl (C₁₀H₁₂N₃O₃PS₂)
- Key Features: Phosphorodithioate esters with benzotriazinone-methyl groups. Classified as highly hazardous pesticides due to acute toxicity .
- Implications: Structural similarity in the benzotriazinone core but divergent applications (agrochemical vs. pharmaceutical). Highlights the importance of substituent choice in toxicity profiles.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Application |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₃N₅O₃* | ~409.45 | 4-butylphenyl, glycinamide | Anti-inflammatory research |
| 2-(4-Oxo-benzotriazin-3-yl)-N-(3-pyridinyl)acetamide | C₁₄H₁₁N₅O₂ | 281.275 | 3-pyridinyl | Enzyme inhibition |
| Zelatriazinum | C₁₈H₁₅F₃N₄O₃ | 392.33 | Trifluoromethoxy, chiral ethyl | CNS-targeted therapies |
| Azinphos-methyl | C₁₀H₁₂N₃O₃PS₂ | 317.32 | Phosphorodithioate, methyl | Agrochemical (insecticide) |
*Estimated based on structural analogy.
Research Implications
- Structural Optimization : The 4-butylphenyl group in the target compound may offer superior pharmacokinetics compared to smaller aromatic substituents (e.g., pyridinyl in ) or polar groups (e.g., carboxylic acid in ).
- Safety Considerations: Unlike organophosphate analogs (), the glycinamide backbone suggests a safer toxicological profile, aligning with pharmaceutical rather than agrochemical use.
- Therapeutic Potential: Structural parallels to quinazolinone anti-inflammatory agents () warrant further investigation into the target compound’s efficacy and mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
